molecular formula C14H7BrFN3 B2405904 4-(6-Bromo-8-fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile CAS No. 2379918-56-4

4-(6-Bromo-8-fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile

Cat. No. B2405904
CAS RN: 2379918-56-4
M. Wt: 316.133
InChI Key: KCBWVCVEAHAYLP-UHFFFAOYSA-N
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Description

“4-(6-Bromo-8-fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile” is a chemical compound with the molecular formula C14H7BrFN3 . It has a molecular weight of 316.13 .


Molecular Structure Analysis

The molecular structure of “4-(6-Bromo-8-fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile” consists of a bromine atom and a fluorine atom attached to an imidazo[1,2-a]pyridine ring, which is further connected to a benzonitrile group .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary targets of 4-(6-Bromo-8-fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile are the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal growth factor Receptor 2 (HER2) . These receptors play a crucial role in regulating cell growth and differentiation.

Mode of Action

4-(6-Bromo-8-fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile interacts with its targets (EGFR and HER2) by inhibiting their activity . This inhibition prevents the activation of downstream signaling pathways that are involved in cell proliferation and survival.

Result of Action

The molecular and cellular effects of 4-(6-Bromo-8-fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile’s action include the inhibition of cell proliferation and induction of cell death in cells overexpressing EGFR and HER2 . This can lead to the suppression of tumor growth in cancers that overexpress these receptors.

properties

IUPAC Name

4-(6-bromo-8-fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7BrFN3/c15-11-5-12(16)14-18-13(8-19(14)7-11)10-3-1-9(6-17)2-4-10/h1-5,7-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCBWVCVEAHAYLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CN3C=C(C=C(C3=N2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7BrFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-Bromo-8-fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile

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